2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid chemical properties
2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid chemical properties
An In-Depth Technical Guide to 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic Acid
Introduction: A Keystone Building Block in Modern Chemistry
2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid, often referred to in literature and commercial catalogs by synonyms such as N-Boc-L-cyclohexylglycine or Boc-Chg-OH, is a non-natural amino acid derivative of significant interest to the scientific community.[1][2][3] Its structure, which combines a bulky, lipophilic cyclohexyl side chain with the acid-labile tert-butoxycarbonyl (Boc) protecting group, makes it a highly valuable building block.[][5] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development. Its primary utility lies in peptide synthesis, where the unique steric and conformational constraints imposed by the cyclohexyl group can influence the structure and biological activity of novel peptides.[1] Furthermore, its application extends into medicinal chemistry for the development of small-molecule therapeutics.[1][]
Section 1: Core Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its application in research and development. N-Boc-cyclohexylglycine is typically supplied as a white to off-white powder or solid.[1] Its properties are well-documented across various chemical suppliers and databases, ensuring reliability and reproducibility in experimental settings.
Data Presentation: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₃NO₄ | [1][2][6] |
| Molecular Weight | 257.33 g/mol | [2][6][7] |
| Appearance | White to off-white powder or lumps | [1] |
| Melting Point | ~83 °C | [2] |
| Solubility | Slightly soluble in water | [2][3] |
| Optical Rotation | [α]D²⁰ = -12.3 ± 2º (c=1 in MeOH) (for D-isomer) | [1] |
| Storage Conditions | 0-8 °C, in a well-sealed container | [1][2][3] |
| CAS Number | 109183-71-3 (L-isomer); 70491-05-3 (D-isomer) | [1][2] |
| XLogP3 | 2.9 | [2][6] |
Section 2: The Strategic Role of the Boc Protecting Group
The utility of 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid in multi-step synthesis is fundamentally enabled by the tert-butoxycarbonyl (Boc) group. This protecting group is a cornerstone of modern peptide chemistry, particularly in the Boc/Bzl strategy for Solid-Phase Peptide Synthesis (SPPS).[8][9]
Expertise & Experience: The Causality of Protection
The primary function of the Boc group is to temporarily block the nucleophilicity of the α-amino group.[5][9] This prevents the amino acid from undergoing unwanted side reactions, such as self-polymerization, during the activation and coupling of its carboxylic acid moiety to another amino group.[9]
The choice of the Boc group is strategic due to its unique chemical stability. It is robust and stable under a wide range of conditions, including the basic or neutral environments often required for peptide bond formation, yet it can be removed cleanly and efficiently under mild acidic conditions.[][5] This "orthogonality" is crucial, allowing for selective deprotection of the α-amino group without disturbing other acid-labile protecting groups that might be present on amino acid side chains.[5]
Mechanism of Boc Deprotection
The removal of the Boc group is typically accomplished using a moderately strong acid, most commonly trifluoroacetic acid (TFA).[5][8] The mechanism involves the protonation of the carbonyl oxygen of the Boc group. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a highly stable tert-butyl cation and a transient carbamic acid intermediate. This carbamic acid readily decarboxylates (loses CO₂) to yield the free, protonated amine, ready for the next coupling step.[8]
Mandatory Visualization: Boc Protection-Deprotection Cycle
Caption: Logical workflow of the Boc protection and deprotection cycle in SPPS.
Section 3: Synthesis and Purification Protocol
The synthesis of N-Boc-cyclohexylglycine is a standard procedure in organic chemistry, primarily involving the reaction of the free amino acid with di-tert-butyl dicarbonate ((Boc)₂O).[][10] This protocol is a self-validating system, where reaction progress can be monitored by techniques like Thin-Layer Chromatography (TLC).
Experimental Protocols: Step-by-Step Synthesis
Objective: To synthesize 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid from 2-amino-2-cyclohexylacetic acid.
Materials:
-
2-amino-2-cyclohexylacetic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
1M Hydrochloric acid (HCl)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Workflow Diagram: Synthesis of N-Boc-cyclohexylglycine
Caption: Step-by-step workflow for the laboratory synthesis of the title compound.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-2-cyclohexylacetic acid in a 1:1 mixture of THF (or dioxane) and an aqueous solution of a base like sodium carbonate.[10] The base is crucial as it deprotonates the amino group, rendering it nucleophilic.
-
Boc-Anhydride Addition: Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in THF dropwise to the stirred mixture.[10] A slight molar excess of (Boc)₂O is typically used.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC, observing the consumption of the starting amino acid.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Extraction: The remaining aqueous solution is washed with a non-polar solvent like pentane or hexane to remove unreacted (Boc)₂O and other non-polar impurities.[10] The aqueous layer, containing the sodium salt of the product, is then cooled in an ice bath and carefully acidified to a pH of ~2-3 using 1M HCl. This protonates the carboxylate, making the product soluble in organic solvents.
-
Isolation: The acidified aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.[10]
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography to afford the pure 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid.
Section 4: Key Applications in Research and Development
The unique structural features of N-Boc-cyclohexylglycine make it a versatile tool in several areas of chemical and biological research.
-
Peptide Synthesis: This is the most prominent application.[1][] The bulky cyclohexyl group is non-natural and provides steric hindrance that can be used to induce specific secondary structures (e.g., turns or helices) in synthetic peptides. This conformational restriction is a key strategy in designing peptides with enhanced biological activity, receptor selectivity, and improved stability against enzymatic degradation.[11][12]
-
Pharmaceutical and Medicinal Chemistry: The compound serves as a key intermediate in the synthesis of novel pharmaceuticals.[1][] The cyclohexyl moiety increases the lipophilicity of molecules, which can be advantageous for enhancing properties like cell membrane permeability and crossing the blood-brain barrier.[1] This makes it a valuable component in the design of therapeutics for neurological disorders.[1]
-
Neuroscience Research: It is used to create peptide-based tools and probes for studying receptor interactions and signaling pathways in the nervous system.[1]
Section 5: Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: N-Boc-cyclohexylglycine is classified as a hazardous substance. According to safety data sheets, it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]
-
Precautions for Safe Handling:
-
Storage Conditions:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid is more than just a protected amino acid; it is a specialized chemical tool that provides chemists and drug developers with precise control over molecular architecture. Its combination of a lipophilic, conformationally-constraining side chain and a reliable, acid-labile protecting group makes it an indispensable component in the synthesis of complex peptides and pharmaceutical agents. A thorough understanding of its chemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for leveraging its full potential to drive innovation in science and medicine.
References
-
Chem-Impex. (n.d.). Boc-D-2-cyclohexylglycine. Retrieved from [Link]
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80.
-
SpringerLink. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Retrieved from [Link]
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PubChem. (n.d.). (2S)-2-(((tert-Butoxy)carbonyl)amino-2-cycloheptylacetic acid. Retrieved from [Link]
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PubChem. (n.d.). N-(tert-Butoxycarbonyl)-L-cyclohexylglycine. Retrieved from [Link]
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Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
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